molecular formula C20H32O4 B032509 15(S)-Hpete CAS No. 70981-96-3

15(S)-Hpete

Cat. No. B032509
CAS RN: 70981-96-3
M. Wt: 336.5 g/mol
InChI Key: BFWYTORDSFIVKP-USWFWKISSA-N
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Description

Synthesis Analysis

The total synthesis of 15(S)-HPETE in an enantiomerically pure form was achieved through a method involving C=C bond formation in the presence of a masked hydroperoxide. A selective reduction process was employed for the mild removal of an HPETE methyl ester, showcasing the complexity and precision required in synthesizing this compound (Dussault & Lee, 1992).

Molecular Structure Analysis

The molecular structure of 15(S)-HPETE is characterized by its hydroperoxy functional group at the 15th carbon of the eicosatetraenoic acid chain. This structure is crucial for its biological activity and its transformation into various bioactive metabolites. Detailed structural and mechanistic studies have shown the importance of the stereochemistry of the hydroperoxy group in determining the biological outcomes of its metabolism.

Chemical Reactions and Properties

15(S)-HPETE undergoes various chemical reactions, leading to the formation of biologically active metabolites. For example, cytochrome P450 enzymes can transform 15(S)-HPETE into epoxy alcohol products through stereoselective synthesis, indicating the compound's susceptibility to enzymatic modifications and its role in complex biological pathways (Chang et al., 1996).

Physical Properties Analysis

The physical properties of 15(S)-HPETE, such as its hydrophobic nature and reactivity towards oxygen species, play a significant role in its biological functions and stability. Its hydroperoxy group makes it a reactive oxygen species (ROS), participating in oxidative stress and inflammatory processes.

Chemical Properties Analysis

15(S)-HPETE's chemical properties, including its reactivity, stereochemistry, and transformations into various metabolites, significantly influence its biological activities and therapeutic potential. Its role as a precursor for leukotrienes and other oxidative metabolites underscores its importance in immune responses and pathophysiological conditions.

Scientific Research Applications

1. Anti-inflammatory and Protective Effects

15(S)-Hpete, a derivative of the cyclopentenone prostaglandin, exhibits potent anti-inflammatory properties and has been shown to protect against multiple organ injury and dysfunction caused by severe endotoxemia. Specifically, studies highlight its role in reducing injury and dysfunction in organs such as the liver, pancreas, and muscles during endotoxic shock, primarily through the activation of peroxisome proliferator-activated receptor (PPAR)-γ (Collin et al., 2004).

2. Hemodynamic and Metabolic Effects

Research indicates that 15(S)-Hpete can have significant hemodynamic and metabolic effects, especially under conditions of endotoxemia, a condition where toxins are present in the blood. One study demonstrated that 15(S)-Hpete stabilized systemic hemodynamics due to improved myocardial performance, although its impact on other metabolic and organ functions during endotoxemia was limited (Hauser et al., 2006).

3. Modulation of Immune Response

15(S)-Hpete, specifically in the form of 15-epi-lipoxin A4, has been studied for its role in modulating the immune response during infections. It appears to have protective and resolving effects in experimental models of infection. For instance, in cases of Escherichia coli–induced peritonitis in mice, 15-epi-lipoxin A4, combined with antibiotics, significantly improved survival rates by attenuating systemic inflammation and inhibiting bacteria dissemination (Ueda et al., 2014).

properties

IUPAC Name

(5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWYTORDSFIVKP-VAEKSGALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318203
Record name 15(S)-HPETE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15(S)-HPETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

15(S)-Hpete

CAS RN

70981-96-3
Record name 15(S)-HPETE
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Hpete, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15(S)-HPETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15(S)-Hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 15-HPETE, (S)-
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Record name 15(S)-HPETE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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